molecular formula C21H15F3N4O2 B12608166 N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-26-8

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12608166
CAS No.: 917966-26-8
M. Wt: 412.4 g/mol
InChI Key: YAQQFZJUENSVRR-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-(1H-indol-2-yl)pyridine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[5-(1H-Indol-6-yl)-2-(pyridin-2-ylmethoxy)benzyl]pyridine-2,3-diamine

Uniqueness

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the presence of both indole and pyridine moieties, along with a trifluoromethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

917966-26-8

Molecular Formula

C21H15F3N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

1-[2-(1H-indol-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(29)28-17-6-3-11-25-19(17)18-12-13-4-1-2-5-16(13)27-18/h1-12,27H,(H2,26,28,29)

InChI Key

YAQQFZJUENSVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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